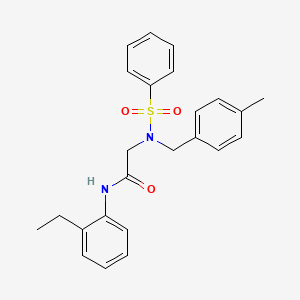![molecular formula C26H25ClN2O3 B3704513 N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3704513.png)
N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxy group, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with proteins or other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It can be used in the development of new materials with specialized properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism by which N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(benzyloxy)phenyl]acetamide
- N-[4-(benzyloxy)phenyl]methanamine
- N-[4-(benzyloxy)phenyl]benzamide
Uniqueness
N-[4-(benzyloxy)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide is unique due to its combination of functional groups and the presence of the piperidine ring. This structure provides specific chemical properties that can be advantageous in various applications, such as increased stability or reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(3-chlorobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c27-22-8-4-7-21(17-22)26(31)29-15-13-20(14-16-29)25(30)28-23-9-11-24(12-10-23)32-18-19-5-2-1-3-6-19/h1-12,17,20H,13-16,18H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAJBTXWSHRRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3704432.png)
![methyl [(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3704436.png)
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3704442.png)
![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B3704443.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3704447.png)
![5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B3704461.png)

![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B3704473.png)
![ethyl 1-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B3704480.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2,4-difluorophenyl)glycinamide](/img/structure/B3704486.png)
![ethyl 4-({[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B3704491.png)
![1-{N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide](/img/structure/B3704492.png)
![[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate](/img/structure/B3704521.png)

